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Compound of Interest

Compound Name:
(S)-tert-butyl 2-methylpyrrolidine-

1-carboxylate

Cat. No.: B139060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and applications of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, a valuable

chiral building block in organic synthesis and drug discovery.

Chemical Structure and Properties
(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate is a chiral heterocyclic compound featuring

a pyrrolidine ring substituted with a methyl group at the 2-position and protected with a tert-

butoxycarbonyl (Boc) group on the nitrogen atom. The "(S)" designation indicates the

stereochemistry at the chiral center.

Chemical Structure:

IUPAC Name: (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

Molecular Formula: C₁₀H₁₉NO₂

Molecular Weight: 185.26 g/mol

CAS Number: 137496-71-0

SMILES: C[C@H]1CCCN1C(=O)OC(C)(C)C
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A summary of its key physical and chemical properties is presented in the table below.

Property Value Reference

Appearance Colorless oil [1]

Boiling Point 234.0 ± 9.0 °C at 760 mmHg [2]

Density 1.0 ± 0.1 g/cm³ [2]

Flash Point 95.3 ± 18.7 °C [2]

Refractive Index 1.444

Solubility

Soluble in common organic

solvents such as

dichloromethane, ethyl

acetate, and tetrahydrofuran.

Melting Point Not available

Spectroscopic Data
The structural identity of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate is confirmed by the

following spectroscopic data.
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Spectroscopy Data Reference

¹H NMR (500 MHz, CDCl₃)

δ 3.90 – 3.81 (m, 1H), 3.39 –

3.28 (m, 2H), 1.97 (ddt, J =

12.0, 9.5, 7.4 Hz, 1H), 1.92 –

1.72 (m, 2H), 1.58 – 1.48 (m,

1H), 1.45 (s, 9H), 1.14 (d, J =

6.3 Hz, 3H)

[1]

¹³C NMR (126 MHz, CDCl₃)
δ 154.7, 78.9, 52.9, 46.4, 33.1,

28.7, 23.4, 20.7
[1]

IR (film)

νₘₐₓ 2969, 2875, 1693, 1479,

1456, 1391, 1366, 1287, 1250,

1172, 1138, 1110, 1084, 1029,

1003, 972, 902, 856, 773 cm⁻¹

[1]

Experimental Protocols: Synthesis
The synthesis of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate is typically achieved

through a multi-step process starting from the readily available chiral precursor, (S)-prolinol.

The following protocol is adapted from established synthetic routes.

Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-
1-carboxylate
Reaction Scheme:

(S)-Prolinol

Triethylamine, Ethyl Acetate, 0 °C to RT

Boc Anhydride
(Di-tert-butyl dicarbonate)

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Click to download full resolution via product page
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Boc protection of (S)-prolinol.

Procedure:

To a solution of (S)-prolinol (1.0 eq) in ethyl acetate, cool the mixture to 0 °C in an ice bath.

Add triethylamine (2.0 eq) dropwise while maintaining the temperature below 0 °C.

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in ethyl acetate to the reaction

mixture.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the product by flash column chromatography on silica gel.

Synthesis of (S)-tert-butyl 2-
((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate
Reaction Scheme:

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Triethylamine, Dichloromethane, 0 °C to RT

Methanesulfonyl Chloride

(S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate

Click to download full resolution via product page
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Mesylation of the primary alcohol.

Procedure:

Dissolve (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in

dichloromethane and cool to 0 °C.

Add triethylamine (2.0 eq) dropwise.

Slowly add methanesulfonyl chloride (1.5 eq) to the reaction mixture, ensuring the

temperature remains below 0 °C.

Stir the reaction at room temperature overnight.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with water, saturated aqueous sodium

bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the

mesylated product, which is often used in the next step without further purification.

Synthesis of (S)-tert-butyl 2-methylpyrrolidine-1-
carboxylate
Reaction Scheme:

(S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate

Tetrahydrofuran, 0 °C

Lithium triethylborohydride (Super-Hydride®)

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

Click to download full resolution via product page

Reduction of the mesylate to the methyl group.
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Procedure:

Dissolve the crude (S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate (1.0

eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C.

Add a solution of lithium triethylborohydride (Super-Hydride®, 3.0 eq, 1 M in THF) dropwise.

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, stirring

overnight.

Carefully quench the reaction by the slow addition of water at 0 °C.

Extract the product with an organic solvent such as chloroform or dichloromethane.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate.

Purify the final product by flash column chromatography.

Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

FDA-approved drugs. The chirality and conformational rigidity of the pyrrolidine ring allow for

precise three-dimensional positioning of substituents to interact with biological targets.

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, as a chiral building block, offers several

advantages in drug design:

Introduction of Chirality: The (S)-stereocenter at the 2-position provides a key chiral element

that can be crucial for enantioselective recognition by biological receptors.

Lipophilic Methyl Group: The methyl group can enhance binding to hydrophobic pockets in

target proteins and improve metabolic stability.

Boc Protecting Group: The tert-butoxycarbonyl group allows for the straightforward

incorporation of the pyrrolidine moiety into larger molecules via standard peptide coupling or
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other N-functionalization reactions, and it can be readily removed under acidic conditions.

While specific examples of marketed drugs directly synthesized from (S)-tert-butyl 2-
methylpyrrolidine-1-carboxylate are not prominently featured in publicly available literature,

its structural motif is found in various biologically active compounds and drug candidates. Its

utility lies in its role as a versatile starting material for the synthesis of more complex

substituted pyrrolidines, which are then incorporated into larger drug molecules. For instance,

derivatives of 2-methylpyrrolidine are key components in the development of catalysts and

ligands for asymmetric synthesis, a critical technology in the production of chiral

pharmaceuticals.

Logical Relationships and Workflows
The synthesis of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate from (S)-prolinol can be

represented as a logical workflow, highlighting the key transformations.
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(S)-Prolinol

Boc Protection

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Hydroxyl Activation
(e.g., Mesylation)

(S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate

Reduction

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

Click to download full resolution via product page

Overall synthetic workflow.

This workflow illustrates a common strategy in organic synthesis: protection of a reactive

functional group, activation of another, and subsequent transformation to achieve the desired

target molecule. This approach allows for the selective modification of a multifunctional starting

material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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